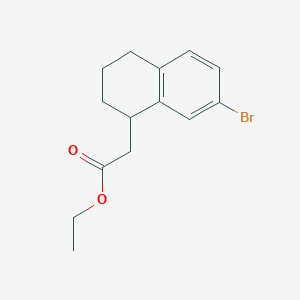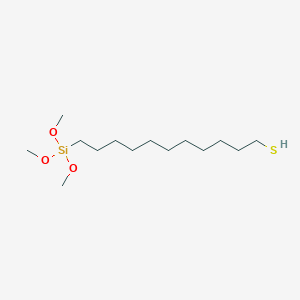
11-Mercaptoundecyltrimethoxysilane
Descripción general
Descripción
11-Mercaptoundecyltrimethoxysilane is a chemical compound with the molecular formula C14H32O3SSi . It has a molecular weight of 308.55 g/mol . It is a sulfur functional trialkoxy silane and acts as a versatile surface modifier, enhancing adhesion and compatibility.
Molecular Structure Analysis
The molecular structure of 11-Mercaptoundecyltrimethoxysilane consists of 50 bonds in total, including 18 non-H bonds, 14 rotatable bonds, and 1 thiol . The structure data file (SDF/MOL File) of this molecule contains information about the atoms, bonds, connectivity, and coordinates .
Physical And Chemical Properties Analysis
11-Mercaptoundecyltrimethoxysilane is a liquid substance . It has a boiling point of 150°C at 0.5 mmHg and a density of 0.955 g/mL .
Aplicaciones Científicas De Investigación
Biosensor Substrate Design
- Application : 11-Mercaptoundecyltrimethoxysilane plays a crucial role in biosensor substrate design due to its ability to bind proteins specifically. Novel syntheses for alkyl thiols, including 11-mercaptoundecyltriethylene glycol, have significantly impacted the development of functionalized alkyl thiol compounds for biosensors (Canaria et al., 2005).
Surface Modification of Nanomaterials
- Application : This compound is used for modifying the surface of gold nanorods to make them soluble in both polar and nonpolar organic solvents. This modification is crucial for various nanotechnology applications (Dai et al., 2008).
Electrochemical Studies
- Application : The compound is instrumental in electrochemical studies, particularly in understanding the ionization of self-assembled monolayers. Electrochemical impedance spectroscopy and scanning electrochemical microscopy have been used to monitor changes in the ionization of monolayers of 11-mercaptoundecanoic acid (Sanders et al., 2008).
Corrosion Protection
- Application : It is used in the formation of organic films on copper surfaces to enhance corrosion protection. The usage of 11-Mercaptoundecyltrimethoxysilane has shown significant improvements in the protective efficiency against corrosion (Sinapi et al., 2008).
Modulation of Emission Properties
- Application : The compound is utilized in studies related to the modulation of emission properties of gold nanodots. This research is crucial for developing new methods for emission-tunable metallic nanodots (Tseng et al., 2016).
Preparation of Fluorescent Nanoclusters
- Application : 11-Mercaptoundecanoic acid, a related compound, is used as a reducing and capping agent in the preparation of fluorescent Ag/Au bimetallic nanoclusters. This application is significant for the synthesis of nanoclusters with specific optical properties (Sun et al., 2014).
Luminescence in Gold Nanodots
- Application : It is involved in the study of luminescence in gold nanodots, specifically its role in the detection of mercury ions in biological samples. This application is particularly relevant in environmental and health-related fields (Chang et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
11-trimethoxysilylundecane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O3SSi/c1-15-19(16-2,17-3)14-12-10-8-6-4-5-7-9-11-13-18/h18H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJRQDUWYYJDBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCS)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677397 | |
| Record name | 11-(Trimethoxysilyl)undecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Mercaptoundecyltrimethoxysilane | |
CAS RN |
877593-17-4 | |
| Record name | 11-(Trimethoxysilyl)undecane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-mercaptoundecyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



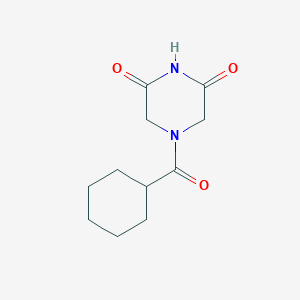
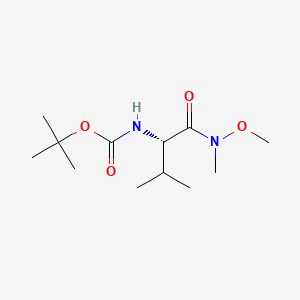
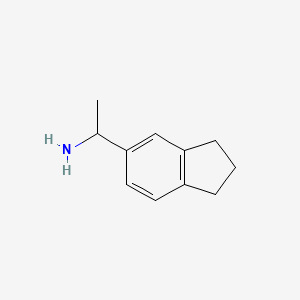
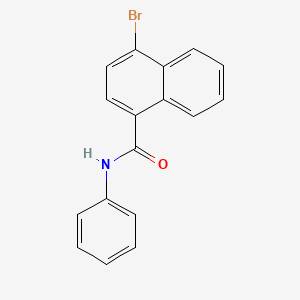
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
![6-Methyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B3162305.png)
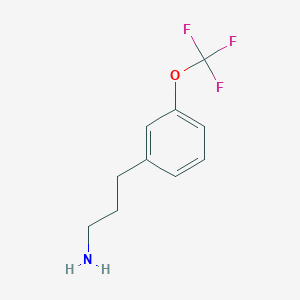
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)
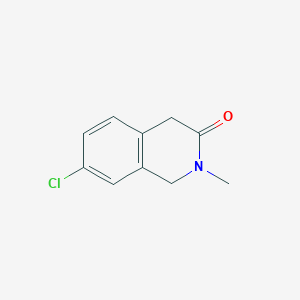
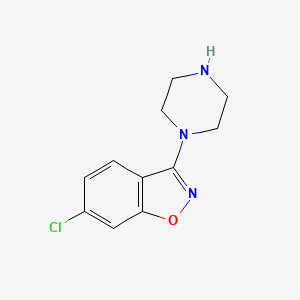
![7-Chloro-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid](/img/structure/B3162357.png)
